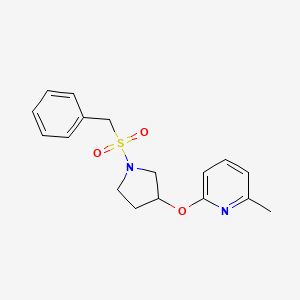

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

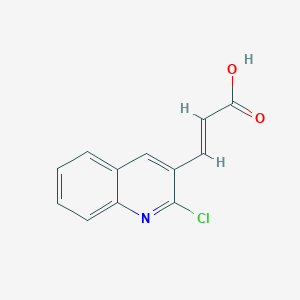

The compound “2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly from cyclic or acyclic precursors . The benzylsulfonyl group could be introduced through a sulfonation reaction, and the pyridine ring could be formed through a series of condensation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the benzylsulfonyl group, and the pyridine ring. The stereochemistry of the molecule would be influenced by the spatial orientation of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The pyrrolidine ring, for example, could undergo reactions typical of amines, such as protonation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its solubility in water, while the benzylsulfonyl group could influence its reactivity .科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of Heavily Substituted 2-Aminopyridines : This compound can be used in the synthesis of 2-aminopyridines with various polar 6-substituents, achieved through the displacement of a methylsulfinyl group from the pyridine ring. This process involves synthesizing the requisite 6-thiomethyl pyridines through specific chemical reactions (Teague, 2008).

Formation of S-methylated and S-aurated Complexes : This compound is part of a nucleophilic reaction forming S-methylated and S-aurated complexes. These reactions are diastereoselective, leading to unique molecular structures and orientations, beneficial in various chemical syntheses (Nguyen, Khoo, & Yip, 2015).

Antibacterial Activity : 2-(Phenylsulfonyl)amino pyridine, synthesized through a specific process involving this compound, has shown potential as an antimicrobial agent. Its effectiveness against various bacteria like Staphylococcus aureus and Escherichia coli has been noted (Ijeomah & Tseeka, 2021).

Molecular Structures and Properties

Polymorphism in Pharmaceutically Active Derivatives : This compound contributes to the formation of new polymorphs of pharmaceutically active sulfapyridine derivatives. The observed dimorphism is solvent dependent, highlighting the compound's role in determining molecular structures (Pan & Englert, 2013).

Copper(II) Complexes with Sulfonamides : The reaction of this compound with Cu(II) salts forms coordination compounds. These complexes have been characterized by spectroscopic methods and have potential applications in chemical nucleases (Macías et al., 2006).

Synthesis of Novel Pyridine Derivatives : A series of new pyridine and fused pyridine derivatives, starting from a related compound, have been prepared and subjected to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).

Chemical and Biological Applications

Luminescent Lanthanide Compounds for Biological Sensing : Derivatives of this compound have been used in the synthesis of luminescent lanthanide compounds. These compounds are advantageous for biological sensing applications (Halcrow, 2005).

Anticancer Agent Synthesis : This compound is involved in the synthesis of novel anticancer agents, particularly focusing on reduced pyridine ring systems. These derivatives have shown potential efficacy against various cancer cell lines (Redda et al., 2011).

Removal of Metal Ions from Aqueous Solutions : Novel polyimides containing pyridine moieties based on this compound have been synthesized and used for the removal of Co(II) and Ni(II) ions from aqueous solutions, showing significant adsorption capacity (Mansoori & Ghanbari, 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-6-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-14-6-5-9-17(18-14)22-16-10-11-19(12-16)23(20,21)13-15-7-3-2-4-8-15/h2-9,16H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIDPQXIPNVMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![9-fluoro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2745453.png)

![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)

![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)

![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)